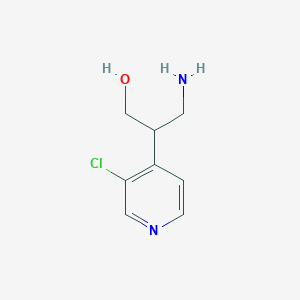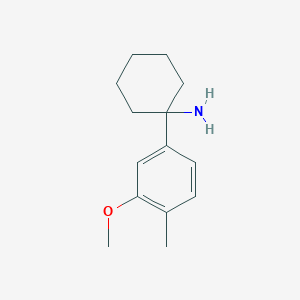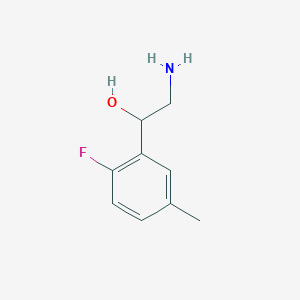
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride is a chemical compound belonging to the family of anilines. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has been extensively studied for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and morpholine derivatives .
Scientific Research Applications
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling . The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride can be compared with other similar compounds, such as:
4-Methyl-3-(morpholine-4-carbonyl)aniline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound contains a boronic acid group instead of the aniline moiety, leading to different reactivity and applications.
Morpholine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the morpholine ring, affecting their chemical and biological properties.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14;/h2-3,8H,4-7,13H2,1H3;1H |
InChI Key |
PAJILHNEWSMMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)




aminedihydrochloride](/img/structure/B13597217.png)




